molecular formula C13H12N2O3 B13757671 2-(3,5-Dimethylphenoxy)-5-nitropyridine

2-(3,5-Dimethylphenoxy)-5-nitropyridine

Cat. No.: B13757671
M. Wt: 244.25 g/mol
InChI Key: JKMOWMTUUWFSCE-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)-5-nitropyridine is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a nitro group at the 5-position and a 3,5-dimethylphenoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenoxy)-5-nitropyridine typically involves the following steps:

    Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Formation of 3,5-Dimethylphenol: 3,5-Dimethylphenol is synthesized separately through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Etherification: The final step involves the etherification of 5-nitropyridine with 3,5-dimethylphenol. This reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenoxy)-5-nitropyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: The methyl groups on the phenoxy ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products

    Reduction: 2-(3,5-Dimethylphenoxy)-5-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: 2-(3,5-Dicarboxyphenoxy)-5-nitropyridine.

Scientific Research Applications

2-(3,5-Dimethylphenoxy)-5-nitropyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenoxy)-5-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxy group may enhance the compound’s binding affinity to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethylphenoxy)ethylthio-pyrimidin-4(3H)-one: This compound has similar structural features but contains a pyrimidine ring instead of a pyridine ring.

    4-(3,5-Dimethylphenoxy)-5-(furan-2-ylmethylsulfanylmethyl)-3-iodo-6-methylpyridin-2(1H)-one: This compound has additional functional groups and a different substitution pattern on the pyridine ring.

Uniqueness

2-(3,5-Dimethylphenoxy)-5-nitropyridine is unique due to the presence of both a nitro group and a 3,5-dimethylphenoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-5-nitropyridine

InChI

InChI=1S/C13H12N2O3/c1-9-5-10(2)7-12(6-9)18-13-4-3-11(8-14-13)15(16)17/h3-8H,1-2H3

InChI Key

JKMOWMTUUWFSCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=NC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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